molecular formula C14H22N2O B2938661 (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-55-0

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No. B2938661
CAS RN: 359878-55-0
M. Wt: 234.343
InChI Key: NDKSBLMWVDRHHO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It has a molecular weight of 138.16 .


Synthesis Analysis

The synthesis of related compounds often involves condensation reactions . For example, 4-Methoxybenzyl alcohol can be prepared by the condensation of N-(4-methoxybenzyl) thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . The structure can be represented as CH3OC6H4CH2OH .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol is a solid at room temperature with a melting point of 22-25 °C and a boiling point of 259 °C. It is freely soluble in alcohol and diethyl ether, but insoluble in water .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Natural Products and Pharmaceuticals: The compound serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. For example, it has been used in the total synthesis of the naturally occurring piperidine alkaloid (−)-pinidinone, showcasing the utility of N-benzyl protected alkenyl amine in diastereoselective methoxyaminocarbonylation reactions (Csatayová et al., 2010).

Medicinal Chemistry Applications

  • Development of New Therapeutics: The compound's structure has been explored for developing new therapeutic agents, including serotonin 4 (5-HT4) receptor agonists with potential applications in gastrointestinal motility disorders (Sonda et al., 2003). Additionally, derivatives have shown promise as inhibitors of the presynaptic choline transporter, highlighting its potential in the treatment of disorders related to cholinergic dysfunction (Bollinger et al., 2015).

Chemical Synthesis Techniques

  • Advanced Synthesis Techniques: Research has focused on utilizing the compound in advanced synthesis techniques such as photolabile amine protecting groups suitable for multistep flow synthesis, demonstrating its utility in modern synthetic chemistry workflows (Yueh et al., 2015).

Safety and Hazards

4-Methoxybenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-3-5-14(17-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSBLMWVDRHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.13 g, 10.0 mmol, 1.0 eq.), 4-methoxybenzylamine (1.37 g, 1.0 eq.).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two

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